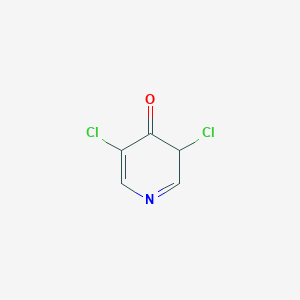

3,5-Dichloro-4-pyridinone

Description

Significance of the Pyridinone Scaffold in Organic Chemistry

The pyridinone scaffold is a heterocyclic organic compound that has proven to be a versatile and valuable building block in organic chemistry. frontiersin.orgontosight.ai Its structure, a six-membered ring containing a nitrogen atom and a ketone group, allows it to act as both a hydrogen bond donor and acceptor. frontiersin.org This characteristic is crucial in medicinal chemistry, where pyridinone-containing compounds have demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgresearchgate.net The ability to readily modify the pyridinone structure through various synthetic routes enables chemists to fine-tune its physicochemical properties, making it a favored component in the design of new therapeutic agents. frontiersin.org The pyridine (B92270) unit, a close relative, is found in numerous natural products and FDA-approved drugs, further highlighting the importance of this class of heterocycles. mdpi.com

Overview of Dihalogenated Pyridinones in Academic Research

Within the broader family of pyridinones, dihalogenated derivatives represent a significant area of study. The introduction of halogen atoms, such as chlorine, into the pyridinone ring can dramatically alter the compound's reactivity and biological activity. Halogenated pyridines are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. Research into dihalogenated pyridines has explored their use in creating more complex molecules through reactions like nucleophilic substitution and palladium-catalyzed amination. Specifically, dihalogenated pyridines such as 3,5-dichloropyridine (B137275) have been subjects of study for advanced analytical techniques, demonstrating their role in fundamental chemical research. whiterose.ac.ukacs.org

Scope and Research Focus on 3,5-Dichloro-4-pyridinone

This compound, also known as 3,5-Dichloro-4-hydroxypyridine, is a specific dihalogenated pyridinone that serves as an intermediate in organic synthesis and the production of pharmaceuticals. chembk.com Research on this compound and its derivatives often centers on its synthetic utility and the exploration of its chemical properties. For instance, derivatives like 3,5-Dichloro-4-pyridone-1-acetic acid are used as reagents in the creation of antibiotics and anti-inflammatory agents. biosynth.com The primary focus of academic and industrial research on this compound is its application as a building block for more complex molecules rather than its direct biological activity.

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are essential for its application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₅H₃Cl₂NO |

| Melting Point | 56-59°C (lit.) chembk.com |

| Synonyms | 3,5-Dichloro-4-hydroxypyridine chembk.com |

This table is interactive. Click on the headers to sort.

Synthesis and Derivatives

The synthesis of this compound and its derivatives is a key area of investigation. A notable derivative, 3,5-Dichloro-4-pyridone-1-acetic acid, is synthesized from hydrochloric acid and chloroacetic anhydride. biosynth.com This particular derivative has the following properties:

| Property | Value |

| Molecular Formula | C₇H₅Cl₂NO₃ biosynth.com |

| Molecular Weight | 222.02 g/mol biosynth.com |

| CAS Number | 56187-37-2 biosynth.com |

This table is interactive. Click on the headers to sort.

Another related compound that highlights the reactivity of the dihalopyridine structure is 3,5-Dichloro-4-iodopyridine, which has a melting point of 186-190 °C. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3Cl2NO |

|---|---|

Molecular Weight |

163.99 g/mol |

IUPAC Name |

3,5-dichloro-3H-pyridin-4-one |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-3H |

InChI Key |

PBMSPXWTKREEHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC=C(C(=O)C1Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dichloro 4 Pyridinone and Its Derivatives

Established Synthetic Pathways to the Pyridinone Core

The synthesis of the foundational pyridinone ring can be approached from two primary directions: building the ring from acyclic precursors through cyclization or modifying an existing pyridine (B92270) ring.

Cyclization Reactions for Pyridinone Ring Formation

Cyclization reactions represent a fundamental method for constructing the pyridinone skeleton. One notable approach involves the reaction of 4-pyrones with amines, which effectively replaces the oxygen atom of the pyrone ring with a nitrogen atom to yield the corresponding 4-pyridone. wikipedia.org This transformation provides a direct route to the 4-pyridone core structure.

Another powerful strategy is the aza Diels-Alder reaction, a type of [4+2] cycloaddition. In this method, an aza-diene (a diene containing a nitrogen atom) reacts with a dienophile to form a six-membered heterocyclic ring. For instance, Danishefsky's diene can react with various imines in the presence of a catalyst to afford 2,3-dihydro-4-pyridones. researchgate.net

Gold-catalyzed reactions have also emerged as an efficient means for pyridone synthesis. The cyclization of β-amino-ynone intermediates, catalyzed by gold, provides a rapid pathway to substituted pyridones. researchgate.net Furthermore, the hydration and subsequent 6-endo cyclization of skipped diynones, catalyzed by gold nanoparticles, can produce N-substituted-4-pyridones when conducted in the presence of an amine. nih.gov

Functionalization of Pre-existing Pyridine Systems

Alternatively, the pyridinone core can be synthesized by modifying an already-formed pyridine ring. A common method involves the oxidation of pyridine derivatives. For example, pyridine can be alkylated to form an N-alkyl pyridinium (B92312) salt, which is then oxidized to the corresponding N-alkyl-2-pyridone. While this is a well-established route for 2-pyridones, similar principles can be applied to access 4-pyridone derivatives. sci-hub.se The oxidation step is crucial as it introduces the carbonyl functionality characteristic of pyridones.

Targeted Synthesis of 3,5-Dichloro-4-pyridinone

The direct synthesis of this compound is not widely documented in stand-alone procedures; however, a logical and chemically sound pathway can be constructed from readily available precursors based on established reactivity principles for polychlorinated pyridines. The most viable precursor for this synthesis is pentachloropyridine.

The synthesis can be envisioned in two main stages:

Preparation of Pentachloropyridine : The starting material, pentachloropyridine, is typically synthesized through the exhaustive, high-temperature, vapor-phase chlorination of pyridine. nih.govgoogle.com

Selective Hydrolysis : Pentachloropyridine is known to be most reactive toward nucleophilic attack at the 4-position (para to the ring nitrogen). nih.govchemicalbook.com This enhanced reactivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the addition of a nucleophile at this position. wikipedia.orgyoutube.com Therefore, a selective hydrolysis reaction, using a nucleophile like hydroxide (B78521) (from NaOH or KOH) in an aqueous medium, can be employed to displace the chlorine atom at the C4 position. The chlorine atoms at the 2, 3, 5, and 6 positions remain, leading to the formation of 3,5-dichloro-4-pyridone after tautomerization of the initial 4-hydroxypyridine (B47283) product. The keto-form (4-pyridone) is generally favored over the enol-form (4-hydroxypyridine) in solution. wikipedia.org

This targeted approach leverages the inherent reactivity patterns of the polychlorinated pyridine ring to achieve the desired substitution pattern.

Derivatization Strategies for this compound

The chemical utility of this compound is significantly expanded through derivatization, particularly via reactions that modify its core structure.

Nucleophilic Substitution Reactions at the Pyridinone Core

The this compound ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of two electron-withdrawing chlorine atoms and the C4-carbonyl group. These features activate the ring, making the carbon atoms bonded to the chlorine atoms (C3 and C5) electrophilic and thus prime targets for attack by nucleophiles. wikipedia.orglibretexts.org

The chlorine atoms at the C3 and C5 positions of this compound can be displaced by a variety of strong nucleophiles. This halogen displacement is a classic example of an SNAr reaction. The reactivity of halopyridines towards nucleophilic displacement generally follows the order 4 > 2 > 3. sci-hub.se In this compound, the C3 and C5 positions are activated by their ortho relationship to the electron-withdrawing carbonyl group.

Studies on analogous heterocyclic systems, such as 2,3-dichloroquinoxaline, demonstrate that sequential nucleophilic substitution is a viable strategy for introducing different functional groups. nih.gov Similarly, it is expected that one or both chlorine atoms on the this compound ring can be replaced. The reaction of one equivalent of a nucleophile would likely yield a monosubstituted product, 3-chloro-5-substituted-4-pyridone, while an excess of the nucleophile could lead to the disubstituted product.

Common nucleophiles used in such displacement reactions on activated heterocyclic rings include:

Amines : Primary and secondary amines can displace the chloride to form aminopyridone derivatives.

Alkoxides : Reagents like sodium methoxide (B1231860) or ethoxide can be used to introduce alkoxy groups.

Thiolates : Sulfur nucleophiles, such as sodium thiophenoxide, are typically very effective in SNAr reactions and would yield thioether derivatives. sci-hub.se

The table below illustrates potential halogen displacement reactions on the this compound core.

| Nucleophile (Nu:⁻) | Reagent Example | Expected Product (Monosubstituted) |

|---|---|---|

| Amine | Morpholine | 3-Chloro-5-(morpholin-4-yl)pyridin-4(1H)-one |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Chloro-5-methoxypyridin-4(1H)-one |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Chloro-5-(phenylthio)pyridin-4(1H)-one |

These derivatization strategies highlight the potential of this compound as a versatile building block for synthesizing more complex, functionalized pyridine derivatives.

Carbon-Carbon Coupling Reactions (e.g., Palladium-Catalyzed Suzuki-Miyaura, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of diverse aryl, vinyl, and alkynyl groups onto the this compound ring. The chlorine atoms serve as effective leaving groups in these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent (typically a boronic acid or ester) with an organic halide, is a versatile method for creating C-C bonds. mdpi.com For this compound, this reaction can be employed to substitute one or both chlorine atoms with various organic moieties. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. nih.govresearchgate.net By controlling the stoichiometry of the boronic acid, it is possible to achieve either mono- or di-substitution. researchgate.net The general versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of functional groups, making it a key strategy for diversifying the this compound core. mdpi.com

Stille Coupling: The Stille coupling reaction involves the reaction of an organostannane (organotin compound) with an organic halide, catalyzed by palladium. organic-chemistry.orglibretexts.org This method is known for its tolerance of a wide range of functional groups on both coupling partners. youtube.com In the context of this compound, organostannanes can be used to introduce alkyl, alkenyl, aryl, or alkynyl groups at the 3- and/or 5-positions. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org A key advantage is the stability of organotin reagents; however, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI), along with an amine base. libretexts.orgorganic-chemistry.org For this compound, Sonogashira coupling provides a direct route to alkynyl-substituted pyridinones. These products can serve as versatile intermediates for further transformations. The regioselectivity of the coupling on similar dihalopyridine systems has been demonstrated, suggesting that selective mono- or di-alkynylation of the this compound core is feasible. nih.govrsc.org

Table 1: Overview of Palladium-Catalyzed Coupling Reactions for this compound

| Coupling Reaction | Nucleophile | Key Catalysts/Reagents | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(0) catalyst, Base (e.g., K₂CO₃) | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(0) catalyst | C(sp²)-C(sp²), C(sp²)-C(sp³), C(sp²)-C(sp) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |

Modifications at the Nitrogen and Oxygen Centers

The 4-pyridinone tautomer of 3,5-dichloro-4-hydroxypyridine possesses two primary nucleophilic sites: the ring nitrogen and the exocyclic oxygen atom. ysu.edu This ambident nucleophilicity allows for selective alkylation or acylation at either the N-1 or O-4 position, depending on the reaction conditions and reagents used.

N-Alkylation and N-Acylation: Direct alkylation on the nitrogen atom leads to the formation of N-substituted 3,5-dichloro-4-pyridinones. This transformation is typically achieved by reacting the pyridinone with an alkylating agent, such as an alkyl halide, in the presence of a base. The choice of base and solvent can significantly influence the regioselectivity between N- and O-alkylation. nih.gov For instance, reactions under certain conditions can favor the formation of the N-alkylated product. researchgate.net Recent methods have focused on achieving high regioselectivity for N-alkylation under mild conditions. organic-chemistry.org

O-Alkylation and O-Acylation: Alternatively, the exocyclic oxygen can be targeted to form 4-alkoxy-3,5-dichloropyridine derivatives. This reaction is analogous to the Williamson ether synthesis. ysu.edu The selectivity of O-alkylation can be influenced by factors such as the nature of the cation (e.g., using a silver salt of the pyridone), the alkylating agent, and the solvent. nih.gov Studies on related pyridone systems have shown that exclusive O-alkylation can be achieved under specific conditions, often driven by steric and electronic effects. nih.govnih.gov

Table 2: Factors Influencing N- vs. O-Alkylation of 4-Pyridones

| Factor | Favors N-Alkylation | Favors O-Alkylation |

|---|---|---|

| Counter-ion | Alkali metal salts (e.g., Na⁺, K⁺) in polar aprotic solvents | Silver (Ag⁺) salts |

| Solvent | Polar aprotic (e.g., DMF) | Non-polar (e.g., Benzene) |

| Alkylating Agent | "Hard" electrophiles (e.g., dimethyl sulfate) | "Soft" electrophiles (e.g., allyl bromide) |

| Steric Hindrance | Less hindered N-position | Can be favored with bulky alkylating agents |

Multi-component Reactions Incorporating the this compound Moiety

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. mdpi.com While direct use of this compound in a classical MCR might be challenging, its structural motifs can be incorporated into MCR-based strategies.

For instance, precursors to the pyridinone ring could be used in Hantzsch-type pyridine syntheses or related MCRs to build the heterocyclic core with the desired substitution pattern in one pot. acsgcipr.org A hypothetical approach could involve a reaction between a β-ketoester, an aldehyde, and an ammonia (B1221849) source, where one of the components is pre-functionalized to introduce the chloro-substituents. arkat-usa.org The efficiency of MCRs lies in their ability to rapidly generate molecular complexity from simple starting materials, often with high atom economy. nih.gov

Strategies for Introducing Acetic Acid Functionalities

Introducing an acetic acid group onto the this compound framework is a key step in the synthesis of various biologically relevant molecules. This can be achieved by targeting either the nitrogen or the oxygen atom.

The most direct method for synthesizing (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid involves the N-alkylation of this compound. sielc.com This is typically accomplished by reacting the pyridinone with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a suitable base, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Alternatively, an oxy-acetic acid functionality can be introduced via O-alkylation. This involves reacting the pyridinone with a haloacetate ester under conditions that favor O-alkylation, followed by ester hydrolysis. This strategy has been applied to similar chlorinated pyridine systems to produce [(dihalo-pyridinyl)oxy]acetic acid derivatives. google.com Another approach involves a Michael addition-type reaction with reagents like dimethyl acetylenedicarboxylate, which has been used to install acetic acid ester functionalities on related heterocyclic systems. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3,5 Dichloro 4 Pyridinone

Influence of Halogen Substituents on Chemical Reactivity

The chemical behavior of 3,5-dichloro-4-pyridinone is profoundly shaped by the presence of two chlorine atoms on the pyridinone ring. As electron-withdrawing groups, these halogens significantly modulate the electron density distribution within the molecule, impacting its reactivity in several key ways.

The introduction of halogens onto a pyridine (B92270) ring generally reduces the basicity of the ring nitrogen and lowers the molecule's dipole moment. benthambooks.com For this compound, the chlorine atoms, positioned meta to the ring nitrogen, exert a strong inductive electron-withdrawing effect. This effect deactivates the aromatic ring towards electrophilic substitution. Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution (SNAr) at the carbon atoms bearing the chlorine atoms, should a suitable nucleophile and reaction conditions be employed. benthambooks.com

Tautomerism and Equilibrium Studies of Pyridinone Forms

Pyridinones, including this compound, can exist in equilibrium with their aromatic hydroxy-pyridine tautomers. The position of this equilibrium is a critical aspect of their chemistry, as the two forms have distinct chemical properties. For the parent 4-hydroxypyridine (B47283), the equilibrium strongly favors the 4-pyridone form, which is considered an aromatic compound based on multiple criteria. chimia.ch

The introduction of substituents can significantly shift this equilibrium. In the case of this compound, the two strongly electron-withdrawing chlorine atoms further stabilize the pyridone tautomer. chimia.ch This stabilization occurs because the substituents influence the electronic character of the ring, making the zwitterionic resonance structures of the pyridone form more favorable compared to the 4-hydroxypyridine form.

The tautomeric equilibrium is also highly sensitive to the solvent environment. While the hydroxypyridine form might be more stable in the gas phase for the parent compound, the pyridone tautomer is generally favored in polar solvents due to its larger dipole moment, which is better stabilized by the solvent molecules. wuxibiology.comchemrxiv.org

| Compound | Favored Tautomer | Influencing Factors |

|---|---|---|

| 4-Pyridone | Pyridone form | Inherent stability of the pyridone structure; further stabilized in polar solvents. |

| This compound | Pyridone form (strongly favored) | Strong electron-withdrawing effect of the two chlorine substituents stabilizes the pyridone tautomer. chimia.ch |

Reaction Mechanism Elucidation

Understanding the reaction mechanisms for this compound is key to predicting its behavior and designing synthetic routes. While direct mechanistic studies on this specific molecule are not extensively documented, insights can be drawn from related halogenated pyridines and general mechanistic principles of organometallic chemistry.

Concerted Metalation Deprotonation (CMD) Pathways

Concerted Metalation-Deprotonation (CMD) is a common mechanism for C-H bond activation, particularly with high-valent, late transition metals like Pd(II), Rh(III), and Ru(II). wikipedia.org The pathway involves a single transition state where a C-H bond is cleaved and a new carbon-metal bond is formed, facilitated by a base (often a carboxylate ligand) that abstracts the proton. wikipedia.orgnsf.gov

For this compound, a CMD mechanism would most likely involve the activation of the C-H bond at the C2 or C6 position. This process would typically require a directing group to bring the metal catalyst into proximity with the target C-H bond. nih.gov The reaction is believed to proceed via a species where a ligand, such as acetate (B1210297), coordinates to the metal. The pyridine substrate then coordinates, leading to C-H activation as the acetate ligand deprotonates the aryl group while the aryl-metal bond forms. nsf.gov The electron-deficient nature of the dichlorinated ring could influence the energetics of this process.

Oxidative Addition Mechanisms

Oxidative addition is a fundamental step in many catalytic cycles, where a metal center inserts into a covalent bond, increasing its oxidation state and coordination number. mugberiagangadharmahavidyalaya.ac.in For this compound, the C-Cl bonds are potential sites for oxidative addition by a low-valent metal complex, such as Pd(0) or Ni(0).

The mechanism of oxidative addition can vary. A concerted, three-centered transition state is one possibility, where the metal interacts with both the carbon and the chlorine atom simultaneously. nih.govlibretexts.org Alternatively, a stepwise SNAr-type mechanism can occur, which is favored for electron-rich metal centers reacting with halogenated heteroarenes. nih.gov In some cases, particularly with nickel catalysts and aryl iodides or bromides, radical pathways involving single-electron transfer (SET) can operate. escholarship.org The choice of mechanism and the resulting site-selectivity (i.e., reaction at C3 vs. C5) would depend on factors such as the metal, the ligands, and the electronic properties of the aryl halide. nih.govescholarship.org

Regioselectivity in Chemical Transformations

Regioselectivity is a central issue in the functionalization of dihaloheteroarenes. For dichloropyridines, nucleophilic aromatic substitution (SNAr) is a common transformation, but the site of attack can be difficult to control. In many 2,4-dihalopyridines, the C4 position is preferentially attacked by nucleophiles. nih.govresearchgate.net

However, this inherent selectivity can be altered. Studies on 2,4-dichloropyridines have shown that using very sterically hindered N-heterocyclic carbene (NHC) ligands with a palladium catalyst can invert the selectivity, favoring cross-coupling at the C4 position. nih.gov In another strategy, introducing a bulky trialkylsilyl group can sterically block a neighboring position, redirecting a nucleophile to attack the more remote halogen. researchgate.netresearchgate.net For this compound, potential reaction sites include the N-H proton, the carbonyl oxygen, and the two C-Cl bonds. The regioselectivity of a given transformation would be a complex interplay of electronic effects (the relative electrophilicity of C3 and C5) and steric factors, as well as the nature of the reagent and catalyst used. wuxiapptec.com

Cyclization Pathways

The structure of this compound offers several handles for participating in cyclization reactions to form more complex heterocyclic systems. While specific examples for this compound are sparse, plausible pathways can be proposed based on its functional groups.

One potential pathway involves derivatization at the nitrogen atom. For example, the related compound 3,5-dichloro-4-pyridone-1-acetic acid contains a side chain that could undergo intramolecular cyclization under appropriate conditions to form a fused bicyclic system. biosynth.com Another approach could involve a reaction that functionalizes both the nitrogen and the adjacent C2/C6 position, leading to a cyclized product. Radical cyclization is another possibility, where a radical generated elsewhere in a molecule containing the this compound core could add to the double bond of the pyridinone ring. beilstein-journals.org Furthermore, pyridinium (B92312) 1,4-zwitterions, which share a structural motif with pyridones, are known to participate in various (3+3) and (3+4) cycloaddition reactions to build larger heterocyclic rings. mdpi.com

Advanced Characterization Techniques for 3,5 Dichloro 4 Pyridinone Structures

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). scielo.org.mx This precision allows for the determination of the exact elemental composition of 3,5-dichloro-4-pyridinone (C₅H₃Cl₂NO). A key feature in the mass spectrum of a compound containing chlorine is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. libretexts.org For a molecule with two chlorine atoms like this compound, HRMS would resolve distinct peaks for the different isotopic combinations ([M], [M+2], and [M+4]), with a characteristic intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms. libretexts.org

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like pyridinones, often causing minimal fragmentation. mdpi.comjinsoolim.com The sample is typically introduced in solution, making it compatible with liquid chromatography (LC-MS). jinsoolim.com In ESI-MS, this compound would likely be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The resulting mass spectrum provides the molecular weight, which can be confirmed by HRMS analysis. rsc.orgrsc.org

Interactive Table 2: Expected Mass Spectrometry Data for this compound (C₅H₃Cl₂NO)

| Technique | Ion Type | Calculated m/z | Expected Observation |

| HRMS-ESI | [M+H]⁺ | 163.9668 (for ³⁵Cl₂) | A cluster of peaks at m/z ~164, 166, 168 corresponding to isotopic combinations, allowing for unambiguous formula confirmation. |

| LRMS-ESI | [M+H]⁺ | ~164 | A peak corresponding to the protonated molecule, confirming the molecular weight. |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary due to their different selection rules. rsc.org

For this compound, the key functional groups that would give rise to characteristic signals are the carbonyl group (C=O), the carbon-carbon double bonds (C=C) of the ring, the N-H bond, and the carbon-chlorine (C-Cl) bonds.

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show a strong absorption band for the C=O stretching vibration, typically found in the region of 1640-1710 cm⁻¹ for pyridones. rsc.org Other significant bands would include those for N-H stretching (often broad), C=C ring stretching, and C-H stretching.

Raman Spectroscopy: Raman spectroscopy could also be used to identify these vibrations. nih.gov While the C=O stretch might be weaker in the Raman spectrum compared to the IR, the symmetric vibrations of the ring system may be particularly strong and easily observed. chemsrc.com

Interactive Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique(s) | Notes |

| Carbonyl Stretch | C=O | 1640 - 1710 | IR (Strong), Raman | A key diagnostic peak for the pyridone structure. |

| N-H Stretch | N-H | 3000 - 3400 | IR (Broad) | Position can be affected by hydrogen bonding. |

| Aromatic C=C Stretch | C=C | 1500 - 1600 | IR, Raman | Indicates the presence of the pyridine (B92270) ring. |

| C-H Stretch | C-H | 3000 - 3100 | IR, Raman | Aromatic C-H vibrations. |

| C-Cl Stretch | C-Cl | 600 - 800 | IR, Raman | Characteristic of chlorinated compounds. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and probing the vibrational modes within a molecule. For pyridinone derivatives, IR spectra offer valuable information regarding the tautomeric equilibrium between the pyridone and hydroxypyridine forms.

In the case of substituted pyridones, the IR spectrum typically displays characteristic absorption bands. A very intense band is commonly observed in the range of 1710–1640 cm⁻¹, which is indicative of the C=O stretching vibration of the pyridone ring. rsc.org The presence of N-H bonds can be identified by bands around 3550 and 3430 cm⁻¹. cdnsciencepub.com Furthermore, C=C and N-H bending vibrations often appear at approximately 1640 cm⁻¹ and 1590 cm⁻¹, respectively. cdnsciencepub.com For chlorinated pyridazines, a related class of compounds, characteristic bands for C-Cl stretching are also expected. ias.ac.in

The position of these bands can be influenced by substituents on the pyridine ring. rsc.orgchimia.ch For instance, in a study of various substituted 2-pyridones, it was found that the principal IR bands provided clear evidence for the predominance of the pyridone form. rsc.org The specific vibrational frequencies observed for this compound and related structures provide a fingerprint for its identification and structural analysis.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| N-H Stretching | 3550 - 3430 | cdnsciencepub.com |

| C=O Stretching | 1710 - 1640 | rsc.org |

| C=C Stretching | ~1640 | cdnsciencepub.com |

| N-H Bending | ~1590 | cdnsciencepub.com |

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like this compound.

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from the ground state to higher energy states. libretexts.org The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

For pyridone systems, the position of the absorption bands is sensitive to the tautomeric form. The pyridone form generally absorbs at longer wavelengths compared to the corresponding hydroxypyridine form. rsc.org The solvent can also significantly influence the UV-Vis spectrum. researchgate.net Studies on related pyridone derivatives have shown that the introduction of substituents can cause shifts in the absorption maxima. rsc.org For example, the spectra of some azo dyes based on pyridone show that both the substituent and the solvent can affect the tautomeric equilibrium. researchgate.net In some rhodamine derivatives containing a pyridinone unit, the characteristic absorption band of the pyridinone moiety was observed around 262-270 nm. mdpi.com

Fluorescence spectroscopy provides insights into the electronic structure and dynamics of the excited states of a molecule. It is a highly sensitive technique used to study the emission of light from a substance that has absorbed light.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For pyridinone derivatives, X-ray crystallography has been instrumental in confirming the predominant tautomeric form in the solid state. For example, single-crystal X-ray diffraction studies have shown that while some substituted 4-hydroxypyridines exist in the pyridone form, others exist as the pyridinol tautomer. rsc.org Specifically, 3,5-dichloro-2,6-dimethyl-4-hydroxypyridine was found to exist in the pyridone form in the solid state. rsc.org

Powder X-ray diffraction (PXRD) is another valuable tool for characterizing crystalline materials. cambridge.orgcambridge.orgresearchgate.net It provides a fingerprint of the crystalline phases present in a sample. For instance, PXRD data for a derivative, 3,3-dichloro-1-(4-nitrophenyl)-2-piperidinone, confirmed its triclinic crystal system and space group. cambridge.orgresearchgate.net Similarly, the crystal structure of a related benzothiazole (B30560) derivative showed characteristic peaks in its powder X-ray diffraction pattern. google.com

The crystal structure of a co-crystal containing 4-pyridone revealed detailed information about the hydrogen bonding network. researchgate.net Such detailed structural information is crucial for understanding the solid-state properties and intermolecular interactions of this compound.

| Technique | Information Obtained | Example Application | Reference |

| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, tautomeric form in solid state. | Determination of the solid-state tautomer of 3,5-dichloro-2,6-dimethyl-4-hydroxypyridine. | rsc.org |

| Powder X-ray Diffraction | Crystalline phase identification, unit cell parameters, space group. | Characterization of the crystal structure of 3,3-dichloro-1-(4-nitrophenyl)-2-piperidinone. | cambridge.orgresearchgate.net |

Computational Chemistry and Theoretical Studies of 3,5 Dichloro 4 Pyridinone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. DFT calculations have been successfully applied to various pyridine (B92270) derivatives to determine their optimized geometries, vibrational frequencies, and electronic properties. researchgate.net For 3,5-Dichloro-4-pyridinone, DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), would be employed to obtain a detailed understanding of its molecular characteristics. nih.gov

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and lower stability. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 1: Key Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity to accept electrons (where μ = -χ). |

This table describes the theoretical parameters derived from HOMO-LUMO energies.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic interactions. The chlorine atoms, also being electronegative, would contribute to the electron density distribution. The hydrogen atom attached to the nitrogen would exhibit a positive potential, identifying it as a potential hydrogen bond donor site. MEP analysis on similar heterocyclic systems has confirmed that the potential around oxygen and nitrogen atoms are key indicators of intermolecular interactions. researchgate.net

A critical aspect of the structure of 4-pyridone and its derivatives is the potential for lactam-lactim tautomerism. This compound (the lactam or keto form) can exist in equilibrium with its tautomer, 3,5-dichloro-4-hydroxypyridine (the lactim or enol form).

Computational studies on the parent 4-pyridone have shown that the tautomeric equilibrium is a delicate balance of competing factors. nih.gov In the gas phase, the 4-hydroxypyridine (B47283) form (lactim) is predicted to be dominant. nih.gov This preference is driven by a significant gain in aromaticity in the pyridine ring and a relief of Pauli repulsion upon tautomerization. nih.gov However, the equilibrium can be strongly influenced by the surrounding environment. In polar solvents, the pyridone (lactam) form is often favored due to its larger dipole moment, which leads to stronger solute-solvent interactions. nih.gov The presence of the two chlorine substituents on the ring in this compound would further modulate this equilibrium through their inductive effects. nih.gov

DFT calculations can be used to compute key thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). youtube.comkhanacademy.orglibretexts.org The Gibbs free energy of formation is a fundamental property that indicates the stability of a compound. The relative Gibbs free energy between the two tautomers (3,5-dichloro-4-pyridone and 3,5-dichloro-4-hydroxypyridine) determines the position of the tautomeric equilibrium.

The relationship is given by the equation: ΔGtaut = Glactim - Glactam = -RT ln(KT)

Where KT is the tautomeric equilibrium constant. A negative ΔGtaut indicates that the lactim form is more stable, while a positive value indicates the lactam form is favored. Computational investigations into the tautomerism of 4-pyridones have focused on calculating this energy difference to predict the dominant species under various conditions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis). nih.govmdpi.com This method predicts the energies of vertical electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of absorption bands. nih.govbohrium.com

For this compound, TD-DFT calculations would identify the nature of the main electronic transitions. Typically for pyridone systems, these include n → π* transitions, involving the excitation of an electron from a non-bonding orbital (like the lone pair on the oxygen atom) to an anti-bonding π* orbital, and π → π* transitions within the aromatic ring. The calculated spectrum can be compared with experimental data to validate the computational model and assign the observed absorption bands. mdpi.com

Table 2: Hypothetical TD-DFT Results for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 295 | 0.08 | n → π* |

| S0 → S2 | 260 | 0.45 | π → π* |

| S0 → S3 | 235 | 0.21 | π → π* |

This table is illustrative of typical data obtained from TD-DFT calculations and is not based on experimental results for this specific compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. orientjchem.org It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. Pyridone and its derivatives are recognized as important scaffolds in medicinal chemistry, with many exhibiting anticancer and enzyme inhibitory activities. nih.govmdpi.com

Docking studies on various pyridone-containing compounds have revealed their potential to bind to the active sites of key biological targets, such as protein kinases. acs.org For instance, a recent study investigated a series of pyridine-based 1,3,4-oxadiazole (B1194373) derivatives for their anticancer properties. acs.org Notably, the analog with a 3,5-dichloro substitution pattern on the pyridine ring (compound 5k in the study) showed the highest cytotoxic activity against A549 lung cancer cells. acs.org Molecular dynamics simulations of this compound complexed with cyclin-dependent kinase 2 (CDK2) indicated a stable binding interaction. acs.org

These findings suggest that this compound could serve as a valuable fragment or lead compound for designing inhibitors of various protein targets. A typical docking study would involve placing the molecule into the binding pocket of a target protein and calculating a scoring function, often expressed as a binding energy or dock score, to estimate the binding affinity.

Table 3: Illustrative Molecular Docking Results for a Pyridone Ligand

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| CDK2 | 2XMY | -7.5 | LEU83, LYS89, ASP145 |

| VEGFR-2 | 4ASD | -8.2 | CYS919, ASP1046, GLU885 |

| HER-2 | 3PP0 | -7.9 | LYS753, THR862, MET801 |

This table provides example data based on docking studies of related pyridone derivatives to illustrate the type of information generated. acs.orgmdpi.com

The insights from such computational studies are invaluable for guiding the synthesis of new derivatives of this compound with potentially enhanced biological activity.

Research Applications and Functional Explorations of 3,5 Dichloro 4 Pyridinone Derivatives

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

The 3,5-dichloro-4-pyridinone scaffold is a valuable and reliable building block in organic synthesis. chemimpex.com Its structure, featuring reactive chlorine atoms and a modifiable pyridinone ring, allows for effective use in chemical reactions to produce more complex molecules. chemimpex.com It is widely recognized as an important intermediate for the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. chemimpex.com For example, 3,5-Dichloro-4-pyridone-1-acetic acid, a derivative, is used as a reagent in the pharmaceutical industry to produce antibiotics and anti-inflammatory agents, noted for its high product yield in industrial applications. biosynth.com The stability and reactivity of the core compound enhance its appeal to researchers as a dependable precursor for creating innovative and complex molecular structures. chemimpex.com

Development of Functional Materials and Specialty Materials

Derivatives of this compound are being explored for their potential in creating functional materials with unique photophysical properties. A notable example involves the (3,5-dichloro-4-pyridyl)bis(2,4,6-trichlorophenyl)methyl radical, known as PyBTM. This stable radical functions as a ligand that can coordinate with metal ions. researchgate.net When this derivative coordinates with gold(I), the resulting complex exhibits enhanced luminescent properties. researchgate.net Specifically, coordination to the metal ion leads to an increase in the photoluminescence quantum yield, a shift in the fluorescence wavelength, and improved stability in the photoexcited state. researchgate.net This modulation of optical properties through metal coordination highlights the potential for developing novel light-emitting materials and specialty chemicals based on the this compound framework.

Applications in Coordination Chemistry and Metal Ion Chelating Systems

The pyridinone ring system is a key component in the design of ligands for metal ion chelation. Hydroxypyridinones (HOPOs) are recognized as an important class of N-heterocyclic bidentate ligands that are particularly effective at binding hard metal ions like Fe(III) and Al(III) in aqueous environments. mdpi.comresearchgate.net This chelating ability is readily exploited in derivatives of this compound.

The pyridyl nitrogen atoms in these derivatives can coordinate to a variety of metal ions, including Cu(II), Mn(II), Zn(II), and Au(I). researchgate.net A specific derivative, the (3,5-dichloro-4-pyridyl)bis(2,4,6-trichlorophenyl)methyl (PyBTM) radical, has been used to create metal-coordinated complexes for photophysical studies. researchgate.net Research has shown that two PyBTM molecules can ligate to a metal ion, such as in [M(hfac)2(PyBTM)2] (where M = Ni(II), Co(II)), forming a distorted octahedral coordination geometry. researchgate.net The ability of these compounds to act as ligands and form stable complexes with various metals makes them significant in the field of coordination chemistry. researchgate.netresearchgate.net

Exploration in Agrochemical Research

In the agricultural sector, 3,5-dichloro-4-hydroxypyridine serves as a crucial intermediate for the synthesis of various crop protection agents. chemimpex.com It is utilized in the formulation of herbicides and fungicides, contributing to the management of pests and diseases to enhance agricultural productivity. chemimpex.com

A key derivative in this field is 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which is in high demand as an intermediate for several commercial agrochemicals. jst.go.jpnih.gov The synthesis of these crop protection products often starts from precursors derived from the pyridinone structure. nih.gov For instance, the insecticide Pyridalyl and its metabolites, such as 3,5-dichloro-4-[3-(5-trifluoromethyl-2-pyridyloxy)]propoxy phenol (B47542), are examples of complex agrochemicals developed from this structural family. epa.gov

Contributions to Medicinal Chemistry Research

The pyridinone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.gov Its ability to serve as both a hydrogen bond donor and acceptor makes it a valuable building block in drug design, including fragment-based approaches and the development of kinase inhibitors. frontiersin.orgnih.gov

The this compound structure is a foundational template for designing and synthesizing novel bioactive molecules. chemimpex.comcapes.gov.br Its derivatives are recognized as valuable precursors for creating compounds with therapeutic potential. chemimpex.com For example, 3,5-Dichloro-4-pyridone-1-acetic acid is a known reagent for producing pharmaceuticals like antibiotics. biosynth.com The core structure's amenability to chemical modification allows for the systematic development of new compounds aimed at specific biological targets, making it a cornerstone in the synthesis of new therapeutic agents. chemimpex.comcapes.gov.br

Derivatives of this compound have been extensively studied for their diverse biological activities against various pathogens, enzymes, and cancer cells.

Antimicrobial and Antifungal Activity

Researchers have synthesized and tested numerous pyridone derivatives, revealing significant antimicrobial and antifungal properties. One study detailed the synthesis of 2(1H)-pyridone derivatives that showed antibacterial activity against several Gram-positive and Gram-negative bacteria, with efficacy increasing with the length of an aliphatic chain at position 4. researchgate.netyu.edu.jo Other novel oxazolidinone derivatives incorporating a pyridine (B92270) ring exhibited potent activity against Gram-positive bacteria, including drug-resistant strains. nih.gov In the realm of antifungal research, a pyridinone derivative identified as PYR was found to have fungicidal activity against Candida albicans, including strains resistant to fluconazole. nih.gov

Table 1: In Vitro Antimicrobial and Antifungal Activity of Select Pyridinone Derivatives

| Compound/Derivative | Target Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 7j (A 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative) | S. aureus | MIC | 0.25 µg/mL | nih.gov |

| Compound 7j | MRSA | MIC | 0.25 µg/mL | nih.gov |

| Compound 3f (A 4-alkyl-6-(2,5-dichlorothiophen-3-yl)-2(1H)-pyridone) | B. subtilis | MIC | 0.0312 mg/mL | researchgate.netyu.edu.jo |

| Compound 3f | S. aureus | MIC | 0.0625 mg/mL | researchgate.netyu.edu.jo |

| PYR (1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one) | C. albicans | Fungicidal Activity | Effective against fluconazole-resistant strains | nih.gov |

Enzyme Inhibition

The pyridinone scaffold has been successfully used to develop potent inhibitors of various enzymes. A series of 3-aminopyridin-2(1H)-one derivatives were synthesized as inhibitors of HIV-1 reverse transcriptase (RT), with some analogues showing IC₅₀ values as low as 19 nM. nih.gov Specifically, the 4,7-dichloro analogue L-697,661 inhibited HIV-1 replication in cell culture at a concentration of 25-50 nM. nih.gov Other derivatives have been patented as phosphodiesterase 4 (PDE-4) inhibitors. criver.com Furthermore, certain 4-pyridone derivatives have been found to act as antimalarials by selectively inhibiting mitochondrial electron transport at the cytochrome bc₁ complex. acs.org Pyridinone-thiohydantoin derivatives have also been prepared as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), an enzyme linked to certain cancers. frontiersin.orgnih.gov

Table 2: Enzyme Inhibition by Select Pyridinone Derivatives

| Compound/Derivative Series | Target Enzyme | Activity Measurement | Potency | Reference |

|---|---|---|---|---|

| 3-Aminopyridin-2(1H)-ones | HIV-1 Reverse Transcriptase | IC₅₀ | As low as 19 nM | nih.gov |

| L-697,661 (4,7-dichloro analogue) | HIV-1 Replication | 95% inhibition | 25-50 nM | nih.gov |

| 3,5-Dichloro-pyridine derivatives | PDE-4 | Inhibition | Active as inhibitors | criver.com |

| Pyridinone–thiohydantoin derivatives | Mutant IDH1 (R132H) | Kᵢ | 0.42–9.2 μM | nih.gov |

| Diaryl ether substituted 4-pyridones | Mitochondrial electron transport (cytochrome bc₁ complex) | Inhibition | Potent inhibitors | acs.org |

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of pyridinone derivatives against a wide array of human cancer cell lines. researchgate.netnih.gov A series of 2-amino-4-aryl-6-dialkylamino-3,5-dicyanopyridines showed inhibitory effects on various cancer cell lines at micromolar concentrations. researchgate.net In another study, a cyanopyridone derivative with a 2,4-dichloro substituent (Compound 5e) exhibited the best activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 1.39 µM. mdpi.com Another derivative (Compound 5a) was most effective against the HepG2 liver cancer cell line, with an IC₅₀ of 2.71 µM. mdpi.com Fused pyridone scaffolds, such as pyrido[3,4-d]pyrimidines, have also been identified with highly selective activities against breast and renal cancer cell lines. nih.gov

Table 3: In Vitro Anticancer Activity of Select Pyridinone Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 5e (2,4-dichloro substituted cyanopyridone) | MCF-7 (Breast) | IC₅₀ | 1.39 µM | mdpi.com |

| Compound 5a (Unsubstituted phenyl cyanopyridone) | HepG2 (Liver) | IC₅₀ | 2.71 µM | mdpi.com |

| Compound 5a | MCF-7 (Breast) | IC₅₀ | 1.77 µM | mdpi.com |

| Compound 5o (6-amino-2-pyridone-3,5-dicarbonitrile derivative) | Glioblastoma | Anticancer Activity | Potent activity observed | nih.gov |

| Pyrido[3,4-d]pyrimidine analogs | UO-31 (Renal) | Growth Inhibition | Selective inhibitory effects | nih.gov |

| Pyrido[3,4-d]pyrimidine analogs | MDA-MB-468 (Breast) | Growth Inhibition | Selective inhibitory effects | nih.gov |

Structure-Activity Relationship (SAR) Studies in Derivative Series

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent drug candidates. For derivatives of this compound, these studies have elucidated key structural features necessary for their biological activity.

A notable example comes from the development of antimalarial drugs. A series of diaryl ether substituted 4-pyridones, derived from the anticoccidial agent clopidol (B1669227) (3,5-dichloro-2,6-dimethyl-4-pyridinol), demonstrated potent activity against Plasmodium falciparum in vitro and Plasmodium yoelii in vivo. acs.org Systematic variation of the side chain on the pyridone core led to compounds with over 500-fold improvement in the half-maximal inhibitory concentration (IC50) compared to the parent compound, clopidol. acs.org

In the context of peroxisome proliferator-activated receptor γ (PPARγ) agonists for type 2 diabetes, SAR studies on analogs of INT131, which contains a 3,5-dichloro-4-(quinolin-3-yloxy)phenyl moiety, revealed several critical insights. nih.gov These studies showed that the sulfonamide linker is essential for activity. nih.gov Furthermore, electron-withdrawing substitutions on the 'A' benzene (B151609) ring, such as fluorine, bromine, or chlorine, were associated with stronger activity, whereas electron-donating methyl groups diminished it. nih.gov

For HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), SAR studies have been instrumental in combating drug resistance. Pyridinone derivatives, such as L-697,661, which contains a 4,7-dichloro-1,3-benzoxazol-2-yl group, were found to be potent inhibitors. nih.gov However, resistance emerged due to mutations in the reverse transcriptase enzyme. asm.org Subsequent research led to second-generation compounds like L-702,019, where modifications to the linker between the pyridinone and dichlorobenzoxazole moieties resulted in a compound that could overcome the resistance conferred by these mutations. asm.org Further modulations on the pyridinone ring itself, such as introducing small alkyl groups at the 3-position, also improved the antiviral activity against mutant viral strains. researchgate.net

| Derivative Series | Target | Key SAR Findings | Reference |

| Diaryl ether 4-pyridones | Plasmodium (Malaria) | Variation of the side chain significantly improves antimalarial potency over the parent compound, clopidol. | acs.org |

| INT131 Analogs | PPARγ (Diabetes) | A sulfonamide linker is critical; electron-withdrawing groups on the terminal benzene ring enhance activity. | nih.gov |

| Pyridinone NNRTIs | HIV-1 Reverse Transcriptase | Modifications to the linker and substitutions on the pyridinone ring can overcome drug resistance mutations. | nih.govasm.orgresearchgate.net |

| Pyridinone-Quinazolines | Anticancer | The presence of hydrogen bond donors and acceptors, comparable to model compounds, is important for activity. | nih.gov |

Applications in Fragment-Based Drug Design and Biomolecular Mimetics

The pyridinone scaffold is highly valuable in modern drug discovery strategies, including fragment-based drug design (FBDD) and the creation of biomolecular mimetics. nih.gov FBDD starts with identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. openaccessjournals.com These fragments are then grown or combined to create more potent, high-affinity ligands. openaccessjournals.com

The pyridinone core is an effective fragment due to its ability to serve as both a hydrogen bond donor and acceptor, its capacity to act as a bioisostere for other chemical groups like amides and phenyl rings, and its utility as a kinase hinge-binding motif. nih.govresearchgate.net

A practical application of this approach was the discovery of novel inhibitors for the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are targets in cancer therapy. acs.org A two-dimensional NMR fragment screen identified a phenylpyridazinone fragment with weak binding affinity to the BRD4 bromodomain. acs.org Using this fragment as a starting point, structure-based design led to the synthesis of potent pyridone and macrocyclic pyridone inhibitors with nanomolar potency in both biochemical and cellular assays. acs.org Similarly, a fragment-based design approach was used to develop aminopyridone-linked benzimidazoles as inhibitors of cyclin-dependent kinase 9 (CDK9), another anticancer target. tandfonline.com

As biomolecular mimetics, pyridinone derivatives can mimic the structure and function of endogenous molecules or other key chemical structures. nih.gov Their ability to act as bioisosteres allows them to replace moieties like amides, pyridines, pyranones, and phenol rings in a drug molecule, which can favorably alter physicochemical properties such as polarity, lipophilicity, and metabolic stability. nih.govresearchgate.net

Development as Thyroid Hormone Receptor Agonists and PARP Inhibitors

Derivatives featuring the 3,5-dichloro-phenyl structure have been successfully developed into potent and selective modulators of critical therapeutic targets, including thyroid hormone receptors and Poly(ADP-ribose) polymerase (PARP).

Thyroid Hormone Receptor (THR) Agonists

The beneficial effects of thyroid hormone on cholesterol and triglyceride levels are primarily mediated by the THR-β isoform in the liver, while adverse cardiac effects are linked to the THR-α isoform. nih.gov This has driven the search for THR-β selective agonists. A significant breakthrough was the discovery of Resmetirom (MGL-3196), a highly selective THR-β agonist developed for treating dyslipidemia and non-alcoholic steatohepatitis (NASH). nih.govfrontiersin.org The chemical structure of Resmetirom, 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro nih.govnih.govfrontiersin.orgtriazine-6-carbonitrile, contains the key 3,5-dichloro-phenyl moiety. nih.govfrontiersin.org This compound is 28-fold more selective for THR-β over THR-α in functional assays and has shown efficacy in lowering LDL cholesterol and triglycerides in clinical studies. nih.gov The synthesis of these pyridazinone derivatives often starts from precursors like (3,5-dichloro-4-hydroxy-phenyl)-acetic acid methyl ester. google.comgoogle.com

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are critical for DNA repair. google.com Inhibiting PARP in cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, can lead to a specific type of cell death known as synthetic lethality. mdpi.com This has made PARP inhibitors a revolutionary class of drugs for treating certain types of ovarian and breast cancer. nih.govnih.gov Patent literature reveals the development of pyridinone and pyridazinone derivatives as potent PARP inhibitors, demonstrating the versatility of this chemical scaffold in targeting DNA damage response pathways. google.com

| Target | Compound/Series | Therapeutic Area | Key Feature | Reference |

| THR-β | Resmetirom (MGL-3196) | Dyslipidemia, NASH | Highly selective for THR-β over THR-α, contains 3,5-dichloro-phenyl group. | nih.govfrontiersin.orgplos.org |

| PARP | Pyridinone/Pyridazinone Derivatives | Cancer | Acts as PARP inhibitors, exploiting synthetic lethality in DNA repair-deficient tumors. | google.comgoogle.com |

Development as Vasorelaxants, Reverse Transcriptase Inhibitors, and Kinase Inhibitors

The this compound scaffold and its close relatives have been investigated for a variety of other therapeutic applications, yielding potent inhibitors of viral enzymes and cellular kinases, as well as compounds with vasorelaxant properties.

Vasorelaxants

Derivatives of the broader pyridone class have shown potential as vasorelaxant agents. For instance, studies on 3-cyano-2-pyridone derivatives have demonstrated vasorelaxant activity, highlighting the potential of the pyridone heterocycle in developing treatments for cardiovascular conditions. mdpi.com

Reverse Transcriptase Inhibitors

Pyridinone derivatives were among the first non-nucleoside reverse transcriptase inhibitors (NNRTIs) identified as specific and potent agents against HIV-1. nih.govosti.gov Compounds like 3-[[(4,7-dichloro-1,3-benzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,661) showed strong inhibition of the HIV-1 RT enzyme. nih.gov This line of research led to the development of second-generation inhibitors, such as L-702,019, which were specifically designed to be active against viral strains that had developed resistance to earlier NNRTIs. asm.org

Kinase Inhibitors

The pyridinone structure is recognized as a "privileged scaffold" for targeting the ATP-binding site of kinases. nih.govacs.org This has led to the discovery of potent kinase inhibitors for cancer therapy. A prominent example is OTSSP167 (1-(6-(3,5-dichloro-4-hydroxyphenyl)-4-((4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)ethanone), which directly incorporates the 3,5-dichloro-4-hydroxyphenyl moiety. nih.gov OTSSP167 has shown dose-dependent cytotoxicity against T-cell acute lymphoblastic leukemia (T-ALL) cell lines and efficacy in animal models. nih.gov Additionally, derivatives where a 1-(3,5-dichloropyridin-4-yl)ethoxy group is attached to an indazole scaffold have been identified as potent inhibitors of Fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. mdpi.com

Intermediate for Herbicide Synthesis

Beyond pharmaceuticals, the this compound structure is a key building block in the agrochemical industry. Certain derivatives are used directly as herbicides or serve as crucial intermediates in the synthesis of other commercial herbicides.

For example, 3,5-dichloro-4-pyridone-N-acetic acid is utilized as a plant growth regulator and a herbicide that acts by disrupting the hormonal balance in weeds. guidechem.com More commonly, related structures are used as intermediates. The compound 4-amino-3,5-dichloro-6-fluoro-2-pyridone (B1295785) is a key intermediate in the manufacture of the herbicide fluroxypyr (B1673483) and its esters, such as fluroxypyr 1-methylheptyl ester. lookchem.com The synthesis of other major herbicides, including haloxyfop-methyl, also relies on dichlorinated pyridine intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine, underscoring the importance of this chemical class in crop protection. jst.go.jp Furthermore, patents describe processes for preparing pyridazinone-based herbicides from pyridazinone intermediates, showcasing the broad utility of these core structures in agrochemistry. google.com

Q & A

Q. What are the recommended methods for synthesizing 3,5-Dichloro-4-pyridinone, and how can reaction conditions be optimized?

Synthesis typically involves chlorination of 4-pyridinone derivatives. For example, chlorination of 4-hydroxypyridine using POCl₃ or PCl₃ under reflux conditions (70–80°C) yields this compound. Optimization includes controlling stoichiometry (e.g., 2:1 molar ratio of chlorinating agent to substrate) and reaction time (6–8 hours) to minimize side products like over-chlorinated species. Post-synthesis purification via recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

Q. What safety protocols are essential when handling this compound?

The compound is classified as hazardous (R36/37/38: Irritating to eyes, respiratory system, and skin). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Neutralize spills with sodium bicarbonate and dispose via approved chemical waste channels. Storage should be in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) alter the reactivity of this compound?

Introducing fluorinated groups (e.g., difluoromethyl at the 4-position) via nucleophilic substitution increases electrophilicity at the pyridine ring, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The electron-withdrawing effect of fluorine enhances stability against hydrolysis but reduces solubility in polar solvents. DFT calculations can predict substitution patterns and regioselectivity .

Q. What strategies resolve contradictions in reported physical data (e.g., melting points) for this compound derivatives?

Discrepancies in melting points (e.g., 116–120°C vs. 164–166°C for analogs ) may arise from polymorphic forms or impurities. Validate purity via HPLC (>99%) and differential scanning calorimetry (DSC). Cross-reference data with high-quality sources (e.g., NIST or PubChem) and report synthesis/purification methods in detail .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to biological targets (e.g., bacterial enzymes). Key parameters include:

Q. What are the mechanistic implications of unexpected byproducts during derivatization reactions?

For example, aminolysis of this compound may yield 4-amino-3,5-dichloropyridine (via SNAr) or dimeric species (via radical coupling). Monitor reactions with TLC/GC-MS and optimize solvent polarity (e.g., DMF vs. THF) to suppress side pathways. Mechanistic studies using isotopic labeling (²H/¹⁵N) clarify reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.